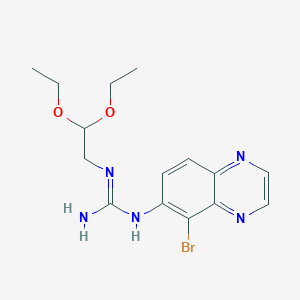
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an intermediate in the synthesis of 4,5-Didehydro Brimonidine, a brimonidine impurity, and has been identified as a potential α2-adrenergic agonist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves multiple steps, including the formation of imidazole rings and the incorporation of guanidine and diethoxyethyl groups. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential as an α2-adrenergic agonist, which could have therapeutic implications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves its interaction with α2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a role in regulating neurotransmitter release, vascular tone, and other physiological functions. The compound’s binding to these receptors can modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brimonidine: A well-known α2-adrenergic agonist used in the treatment of glaucoma.
Clonidine: Another α2-adrenergic agonist with applications in hypertension and ADHD.
Guanfacine: Used for its α2-adrenergic agonist properties in treating hypertension and ADHD.
Uniqueness
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine is unique due to its specific structural features, including the imidazole and guanidine groups, which confer distinct chemical and biological properties. Its potential as an intermediate in the synthesis of other compounds and its role as an α2-adrenergic agonist highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C15H20BrN5O2 |
|---|---|
Molekulargewicht |
382.26 g/mol |
IUPAC-Name |
1-(5-bromoquinoxalin-6-yl)-2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C15H20BrN5O2/c1-3-22-12(23-4-2)9-20-15(17)21-10-5-6-11-14(13(10)16)19-8-7-18-11/h5-8,12H,3-4,9H2,1-2H3,(H3,17,20,21) |
InChI-Schlüssel |
NZAXQHPVDCEDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN=C(N)NC1=C(C2=NC=CN=C2C=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



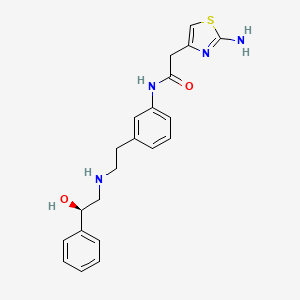
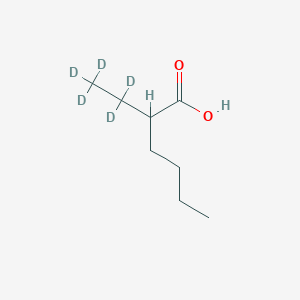
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
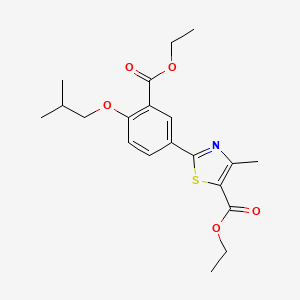

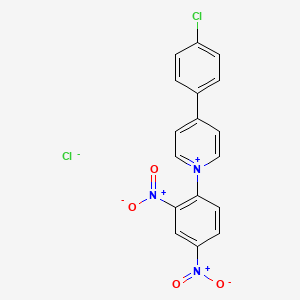
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)


![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
